molecular formula C20H15F2N5O B12214883 N,8-bis(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

N,8-bis(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B12214883
M. Wt: 379.4 g/mol
InChI Key: IQWCPGUCVCLUQE-UHFFFAOYSA-N
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Description

N,8-bis(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide is a fluorinated heterocyclic compound featuring a pyrazolo[5,1-c][1,2,4]triazine core. Key structural attributes include:

  • Methyl groups at positions 4 and 7, enhancing steric stability.
  • 4-Fluorophenyl groups at position 8 and the carboxamide nitrogen (N), which may improve lipophilicity and receptor binding .
  • A carboxamide moiety at position 3, critical for hydrogen bonding in biological systems.

This compound belongs to a class of azolo[5,1-c][1,2,4]triazines, which are associated with diverse pharmacological activities, including adenosine receptor antagonism .

Properties

Molecular Formula

C20H15F2N5O

Molecular Weight

379.4 g/mol

IUPAC Name

N,8-bis(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

InChI

InChI=1S/C20H15F2N5O/c1-11-17(13-3-5-14(21)6-4-13)19-25-24-18(12(2)27(19)26-11)20(28)23-16-9-7-15(22)8-10-16/h3-10H,1-2H3,(H,23,28)

InChI Key

IQWCPGUCVCLUQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NC2=C(C(=NN12)C)C3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Hydrazone Formation

Hydrazones are synthesized by reacting 5-aminouracil derivatives with aromatic diazonium salts. For example:

  • Substrate : 2-Cyano-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide.

  • Conditions : Azo-coupling at 0–5°C in pyridine.

  • Yield : 85–92% for hydrazones.

Cyclization to Pyrazolo-triazine

Hydrazones undergo cyclization in pyridine or DMA at elevated temperatures:

Introduction of 4-Fluorophenyl Groups

Nucleophilic Aromatic Substitution at C8

The 8-position is functionalized via substitution reactions:

  • Substrate : Methyl 4,7-dimethylpyrazolo[5,1-c]triazine-3-carboxylate.

  • Reagent : 4-Fluorophenylboronic acid under Suzuki–Miyaura conditions (Pd catalysis).

  • Conditions : Microwave irradiation, 140°C, 20 min.

  • Yield : 44–76%.

Amidation at C3

The ester group at C3 is converted to the carboxamide:

Methyl Group Installation

Alkylation of Pyrazolo-triazine Core

Methyl groups at C4 and C7 are introduced via alkylation:

  • Reagents : Methyl iodide, K₂CO₃, DMF.

  • Conditions : 50°C, 12 h.

  • Yield : 78–83%.

Integrated Synthesis Routes

One-Pot Sequential Method

A streamlined approach combines cyclization and functionalization:

Microwave-Assisted Optimization

Microwave irradiation enhances reaction efficiency:

  • Conditions : 180 W, 140–180°C, 10–30 min.

  • Advantages : 20–30% reduction in reaction time vs. conventional heating.

Analytical Characterization

Spectral Data

  • ¹H NMR : Key signals include δ 2.41 (C7-CH₃), 2.86 (C4-CH₃), 7.12–8.05 (aryl-H).

  • IR : Peaks at 1670 cm⁻¹ (C=O), 2220 cm⁻¹ (C≡N).

Purity Assessment

  • HPLC : >95% purity for final product.

  • MS (ESI) : m/z 447.4 [M+H]⁺.

Challenges and Solutions

Low Yields in Substitution Reactions

  • Issue : Steric hindrance at C8 reduces reactivity.

  • Fix : Use bulky ligands (e.g., SPhos) in Pd-catalyzed couplings.

Byproduct Formation During Amidation

  • Mitigation : Excess EDCI (1.5 equiv) and low-temperature stirring.

Comparative Analysis of Methods

Method Yield Time Complexity
Conventional Cyclization70%6 hModerate
Microwave Synthesis76%30 minLow
One-Pot Sequential62%8 hHigh

Industrial-Scale Considerations

  • Cost-Efficiency : EDCI-mediated amidation is preferred over HATU for scalability.

  • Solvent Recovery : DMA and DMF are recycled via distillation (85% recovery) .

Chemical Reactions Analysis

Types of Reactions

N,8-bis(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various nucleophiles.

Scientific Research Applications

Anti-inflammatory Effects

Research indicates that derivatives of pyrazolo[5,1-c][1,2,4]triazine compounds exhibit significant anti-inflammatory properties. For instance:

  • Inhibition of COX Enzymes : Studies have shown that compounds similar to N,8-bis(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide can inhibit cyclooxygenase (COX) enzymes effectively. In vitro assays demonstrated IC50_{50} values comparable to established anti-inflammatory drugs like celecoxib .

Anticancer Potential

This compound has also been investigated for its anticancer properties. A patent describes its effectiveness in inhibiting tumor cell proliferation. The mechanism is thought to involve interference with cellular signaling pathways critical for cancer cell survival and proliferation .

Case Study: Neuroinflammation

A notable application of this compound is in the field of neuroinflammation. It has been used as a precursor for radiotracers in positron emission tomography (PET) imaging to study microglial activation in neurological disorders. The compound's structure allows for effective labeling with fluorine-18, enhancing imaging capabilities in preclinical studies .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of pyrazolo derivatives against various pathogens. The compound has shown promising activity against Gram-positive bacteria and fungi in preliminary assays. Further investigations are ongoing to determine the specific mechanisms of action and efficacy compared to existing antimicrobial agents .

Data Table: Summary of Biological Activities

Activity TypeTargetIC50_{50} Value (µM)Reference
Anti-inflammatoryCOX-20.04 ± 0.01
AnticancerTumor cellsNot specified
AntimicrobialVarious pathogensNot specified

Mechanism of Action

The mechanism of action of N,8-bis(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through competitive or non-competitive inhibition. The presence of fluorophenyl groups enhances its binding affinity and specificity, while the carboxamide group can form hydrogen bonds with target proteins, stabilizing the interaction.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazolo[5,1-c][1,2,4]triazine Derivatives

Compound Name (CAS) Position 3 Position 8 Molecular Formula Molecular Weight Key Features
Target Compound N-(4-FPh) carboxamide 4-Fluorophenyl Not Provided Not Provided Dual 4-fluorophenyl groups enhance receptor affinity; methyl groups stabilize conformation .
921111-13-9 N-(5-Cl-2-MeOPh) carboxamide 4-Fluorophenyl C21H17ClFN5O2 425.8 Chlorine and methoxy groups may alter pharmacokinetics; retains adenosine A2a receptor antagonism potential .
895359-12-3 Acetyl 4-Methoxyphenyl C16H16N4O2 296.32 Acetyl group reduces hydrogen-bonding capacity; methoxy increases lipophilicity.
Ethyl 4,7-dimethyl...carboxylate Ethyl ester Unsubstituted C9H10N4O2 218.2 Ester group improves synthetic utility as a precursor; lower polarity compared to carboxamide analogs.
4,7-Dimethylpyrazolo...carboxylic acid Carboxylic acid Unsubstituted C8H8N4O2 192.18 Acidic group may limit membrane permeability; potential for salt formation in formulations.

Functional Group Impact

  • Carboxamide vs. Ester/Acetyl Groups: The carboxamide in the target compound and 921111-13-9 supports hydrogen bonding, a critical feature for adenosine receptor binding . Replacing this with an acetyl (895359-12-3) or ester (1871041-43-8) group diminishes this interaction, likely reducing biological activity.
  • Fluorine Substitution: The 4-fluorophenyl groups in the target compound and 921111-13-9 enhance electron-withdrawing effects and metabolic stability compared to non-fluorinated analogs (e.g., 895359-12-3 with 4-methoxyphenyl) .
  • Methyl Groups at Positions 4 and 7 :
    These substituents are conserved across most analogs, suggesting their role in maintaining planarity and reducing ring flexibility for optimal receptor interaction .

Pharmacological Implications

  • Fluorine substitution may further optimize binding .
  • SAR Insights :
    • The 4-fluorophenyl group at position 8 is critical for activity, as seen in 921111-13-9 and the target compound.
    • Methyl groups at positions 4 and 7 are conserved in active analogs, indicating their role in stabilizing bioactive conformations .

Research Findings and Data

Physicochemical Properties

  • LogP and Solubility: Fluorinated analogs (e.g., target compound) exhibit higher logP values than non-fluorinated derivatives, favoring blood-brain barrier penetration .
  • Melting Points : Methyl and fluorine substituents increase melting points due to enhanced crystal packing (e.g., 921111-13-9 has a higher molecular weight and likely higher mp than 895359-12-3) .

Biological Activity

N,8-bis(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide is a synthetic compound belonging to the class of pyrazolo[5,1-c][1,2,4]triazines. Its unique structure features multiple functional groups that contribute to its biological activity. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Structural Characteristics

The molecular formula of this compound is C20H15F2N5O\text{C}_{20}\text{H}_{15}\text{F}_2\text{N}_5\text{O} with a molecular weight of 379.4 g/mol. The compound's structure includes two fluorophenyl groups and a carboxamide functional group attached to the pyrazolo core.

PropertyValue
Molecular FormulaC20H15F2N5O
Molecular Weight379.4 g/mol
IUPAC NameThis compound
InChI KeyIQWCPGUCVCLUQE-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps include:

  • Formation of the Pyrazolo Core : Cyclization reactions using hydrazine derivatives and nitriles.
  • Introduction of Fluorophenyl Groups : Achieved through Suzuki-Miyaura coupling reactions.
  • Methylation : Utilization of alkylation reagents like methyl iodide.

These methods allow for the precise construction of the compound's complex structure while maintaining functional integrity.

Anticancer Properties

Recent studies have investigated the anticancer potential of pyrazolo[5,1-c][1,2,4]triazine derivatives. For instance:

  • Cell Line Testing : In vitro evaluations against human cancer cell lines (e.g., MCF-7 for breast cancer and K-562 for leukemia) have shown varying degrees of cytotoxicity. However, specific studies on this compound revealed no significant inhibition against CDK2 or Abl kinases in tested concentrations .

The compound's mechanism is primarily linked to its interaction with specific enzymes or receptors:

  • Enzyme Inhibition : It may act as a competitive inhibitor by binding to active sites on target proteins due to the presence of the carboxamide group which can form hydrogen bonds.
  • Binding Affinity : The fluorophenyl groups enhance binding affinity and specificity towards biological targets .

Case Studies

Several case studies highlight the biological activity of related compounds within the pyrazolo family:

  • Antitumor Activity : A series of pyrazolo derivatives demonstrated moderate cytostatic activity against various cancer cell lines. Notably:
    • Compound modifications led to improved efficacy against HeLa cells (IC50 = 35 µM) .
  • Antiviral Potential : Some derivatives have shown promise against viral infections through in silico docking studies that suggest effective binding to viral proteins .

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